molecular formula C16H19FN4O B6435412 N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide CAS No. 2549048-80-6

N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide

Cat. No.: B6435412
CAS No.: 2549048-80-6
M. Wt: 302.35 g/mol
InChI Key: VIFSIAKREVRDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline ring system substituted with a fluorine atom, a piperidine ring, and an acetamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It is known that piperidine derivatives can interact with various targets to exert their therapeutic effects . For instance, some piperidine derivatives have been found to activate hypoxia-inducible factor 1 (HIF-1) pathways .

Biochemical Pathways

For example, some piperidine derivatives have been found to activate HIF-1 pathways, which play a crucial role in cellular responses to hypoxia . HIF-1 promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment .

Pharmacokinetics

The design and synthesis of novel benzamide derivatives, which include piperidine derivatives, are often guided by bioisosterism and pharmacokinetic parameters .

Result of Action

It is known that some piperidine derivatives can induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

It is known that the activity of piperidine derivatives can be influenced by the hypoxic conditions often found in tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide typically involves multiple steps, starting with the preparation of the quinazoline core. The fluorine atom is introduced via electrophilic fluorination, followed by the formation of the piperidine ring through cyclization reactions. The final step involves the acylation of the piperidine nitrogen with methylacetamide under controlled conditions, such as using a base like triethylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The process would also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted quinazoline ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(7-chloroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide
  • N-[1-(7-bromoquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide
  • N-[1-(7-iodoquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide

Uniqueness

N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to molecular targets compared to its halogen-substituted analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-11(22)20(2)13-5-7-21(8-6-13)16-14-4-3-12(17)9-15(14)18-10-19-16/h3-4,9-10,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFSIAKREVRDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C2=NC=NC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.